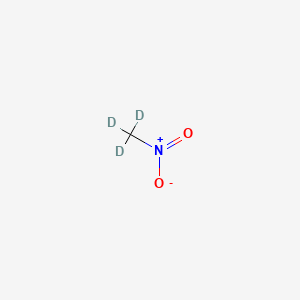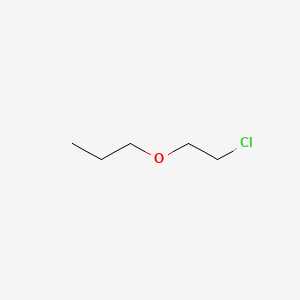
1,2-Dichloro-4-iodobenzene
Descripción general
Descripción
1,2-Dichloro-4-iodobenzene: is an organic compound with the molecular formula C6H3Cl2I . It is a halogenated derivative of benzene, characterized by the presence of two chlorine atoms and one iodine atom attached to the benzene ring. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Dichloro-4-iodobenzene can be synthesized through various methods. One common method involves the halogenation of benzene derivatives. For instance, starting with 1,2-dichlorobenzene, the compound can be iodinated using iodine and an oxidizing agent such as nitric acid. The reaction typically occurs under reflux conditions to ensure complete iodination.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing controlled reaction conditions and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Dichloro-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. For example, reacting with magnesium can form a Grignard reagent.
Oxidation and Reduction: The compound can be oxidized to form iodosobenzene or reduced under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents like magnesium or sodium can be used under anhydrous conditions.
Oxidation: Oxidizing agents such as sodium hypochlorite can be used to convert the compound into iodosobenzene.
Major Products:
Substitution: Formation of Grignard reagents or other substituted benzene derivatives.
Oxidation: Formation of iodosobenzene or iodoxybenzene.
Aplicaciones Científicas De Investigación
1,2-Dichloro-4-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its halogenated structure makes it a valuable reagent in various organic reactions.
Biology and Medicine: While not directly used in biological systems, its derivatives can be used in the development of pharmaceuticals and diagnostic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 1,2-dichloro-4-iodobenzene primarily involves its reactivity due to the presence of halogen atoms. The chlorine and iodine atoms can participate in various chemical reactions, making the compound a versatile intermediate. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as forming Grignard reagents or undergoing oxidation.
Comparación Con Compuestos Similares
1,4-Dichloro-2-iodobenzene: Similar structure but with different positions of chlorine and iodine atoms.
1,2-Dichlorobenzene: Lacks the iodine atom, making it less reactive in certain types of reactions.
Iodobenzene: Contains only one iodine atom without chlorine, leading to different reactivity patterns.
Uniqueness: 1,2-Dichloro-4-iodobenzene is unique due to the combination of two chlorine atoms and one iodine atom on the benzene ring. This specific arrangement allows for unique reactivity and applications in various chemical processes.
Propiedades
IUPAC Name |
1,2-dichloro-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2I/c7-5-2-1-4(9)3-6(5)8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADPFZNWCQIJJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066625 | |
| Record name | Benzene, 1,2-dichloro-4-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20555-91-3 | |
| Record name | 1,2-Dichloro-4-iodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20555-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dichloro-4-iodobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020555913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,2-dichloro-4-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,2-dichloro-4-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dichloro-4-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.870 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-Dichloro-4-iodobenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6AU4ABW4L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 1,2-Dichloro-4-iodobenzene be utilized to synthesize specific PCB congeners? What are the advantages and disadvantages of using this compound as a starting material?
A1: Yes, this compound can be used in the synthesis of specific PCB congeners, particularly 3,3′,4,4′-tetrachlorobiphenyl (BZ#77). [, ] This is achieved through the Ullmann coupling reaction, where two molecules of this compound are coupled in the presence of a copper catalyst. []
- High Selectivity: When copper powder is used as the catalyst, the reaction yields BZ#77 as the sole product, simplifying the purification process. []
- Low Yield: The reaction utilizing copper powder as a catalyst produces BZ#77 with a yield of approximately 10%, indicating a significant portion of the starting material is not converted to the desired product. []
- Alternative Catalysts Lead to Byproducts: Using palladium-coated activated carbon (Pd/C) as a catalyst results in the formation of trichlorobiphenyls as byproducts, making purification more complex. []
Q2: How is this compound utilized in analyzing pesticide residues?
A2: this compound plays a crucial role in analyzing residues of the herbicide Linuron. [] After extraction and fractionation of the sample, the fraction containing 3,4-dichloroaniline (a breakdown product of Linuron) undergoes a Sandmeyer reaction. In this reaction, 3,4-dichloroaniline reacts with iodide ions to form this compound. This derivative is then analyzed using gas chromatography with an electron capture detector, allowing for sensitive and specific detection of Linuron residues. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















